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molecular formula C13H11NOS B8697484 2-Phenylsulfanylbenzamide

2-Phenylsulfanylbenzamide

Cat. No. B8697484
M. Wt: 229.30 g/mol
InChI Key: CPTFVDLLWNPUGJ-UHFFFAOYSA-N
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Patent
US04018830

Procedure details

By following essentially the same procedure described in Example 2 but substituting 2-(phenylthio)benzamide for the N-methyl-2-(phenylthio)benzamide, there is obtained 2-(phenylthio)benzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([NH2:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CNC(=O)C1C=CC=CC=1SC1C=CC=CC=1>>[C:1]1([S:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[CH2:10][NH2:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=C(C(=O)N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=C(C=CC=C1)SC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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